molecular formula C15H13BrIN3O B5609058 N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B5609058
M. Wt: 458.09 g/mol
InChI Key: XWDSZCHHLZIMCG-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrIN3O/c16-12-3-1-2-11(8-12)9-19-20-15(21)10-18-14-6-4-13(17)5-7-14/h1-9,18H,10H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSZCHHLZIMCG-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.